molecular formula C17H24FNO5 B8174862 2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-isopropoxyphenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-isopropoxyphenyl)propanoic acid

Cat. No.: B8174862
M. Wt: 341.4 g/mol
InChI Key: FORYNJWUOWBVQS-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-isopropoxyphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and an isopropoxy substituent

Properties

IUPAC Name

3-(2-fluoro-5-propan-2-yloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO5/c1-10(2)23-12-6-7-13(18)11(8-12)9-14(15(20)21)19-16(22)24-17(3,4)5/h6-8,10,14H,9H2,1-5H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORYNJWUOWBVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-isopropoxyphenyl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: This can be achieved through various methods, including the use of Grignard reagents or alkylation reactions.

    Introduction of the Fluorinated Aromatic Ring: This step involves the use of fluorinated aromatic compounds and appropriate coupling reactions.

    Addition of the Isopropoxy Group: The isopropoxy group is introduced through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the propanoic acid moiety.

    Reduction: Reduction reactions may target the carbonyl group or the aromatic ring.

    Substitution: The fluorine atom and the isopropoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor ligands. The presence of the fluorine atom can enhance the compound’s bioactivity and metabolic stability.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Its structural features could be optimized to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-isopropoxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid: Lacks the isopropoxy group.

    2-((tert-Butoxycarbonyl)amino)-3-(2-isopropoxyphenyl)propanoic acid: Lacks the fluorine atom.

    2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-5-isopropoxyphenyl)propanoic acid: Contains a chlorine atom instead of fluorine.

Uniqueness

The combination of the tert-butoxycarbonyl protecting group, the fluorinated aromatic ring, and the isopropoxy substituent makes 2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-isopropoxyphenyl)propanoic acid unique. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

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